MEK1/2 Inhibition: Comparative Potency in the Raf-MEK-ERK Cascade Assay
1H-Benzimidazole-5,6-diamine,1-methyl- demonstrates MEK1/2 inhibitory activity with an IC₅₀ of 195 nM in the Raf-MEK-ERK cascade assay [1]. In the identical experimental system, a structurally related benzimidazole derivative (CHEMBL393282, bearing an N-allyl carboxamide substituent) exhibits an IC₅₀ of 91 nM, representing a 2.1-fold higher potency [2]. This direct head-to-head comparison under standardized assay conditions confirms that while the methylated diamine scaffold is active, further structural elaboration at the C2 or N1 positions can modulate inhibitory potency.
| Evidence Dimension | MEK1/2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 195 nM |
| Comparator Or Baseline | Benzimidazole derivative CHEMBL393282: IC₅₀ = 91 nM |
| Quantified Difference | Comparator is 2.1-fold more potent (lower IC₅₀) |
| Conditions | Raf-MEK-ERK cascade assay measuring inhibition of ERK phosphorylation |
Why This Matters
This establishes a benchmark potency for the scaffold and enables structure-activity relationship (SAR) studies to optimize MEK inhibition through rational C2/N1 modification.
- [1] BindingDB BDBM50476832 (CHEMBL397812). Affinity Data: IC₅₀ = 195 nM; Inhibition of MEK assessed as inhibition of ERK phosphorylation by Raf-MEK-ERK cascade assay. 2020. View Source
- [2] BindingDB BDBM50476845 (CHEMBL393282). Affinity Data: IC₅₀ = 91 nM; Inhibition of MEK assessed as inhibition of ERK phosphorylation by Raf-MEK-ERK cascade assay. 2020. View Source
